

Head-to-head comparison of "Rad 243" and "LGD-4033" in vivo

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Head-to-Head Comparison of RAD140 and LGD-4033 In Vivo

A Comprehensive Guide for Researchers

In the landscape of selective androgen receptor modulators (SARMs), RAD140 (also known as Testolone) and LGD-4033 (also known as Ligandrol) have emerged as prominent investigational compounds, both lauded for their potential to selectively stimulate muscle and bone growth with a reduced impact on androgenic tissues compared to traditional anabolic steroids. This guide provides a detailed head-to-head comparison of their in vivo performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these molecules.

Disclaimer: The information provided in this guide is for research and informational purposes only. RAD140 and LGD-4033 are investigational compounds and have not been approved for human use by the U.S. Food and Drug Administration (FDA). Their use is prohibited in sports by the World Anti-Doping Agency (WADA).

Summary of In Vivo Performance

Both RAD140 and LGD-4033 have demonstrated significant anabolic effects in preclinical models, leading to increases in muscle mass and bone density. The key distinction lies in their tissue selectivity and the specific experimental contexts in which they have been evaluated.



Anabolic Activity

In preclinical studies, both compounds have shown the ability to increase muscle mass. LGD-4033 has progressed to clinical trials where it demonstrated a dose-dependent increase in lean body mass in healthy young men[1][2]. A daily dose of 1.0 mg of LGD-4033 for 21 days resulted in a significant increase in lean body mass[2][3]. Preclinical data in rat models of muscle atrophy showed that LGD-4033 had potent muscle-building activity[4].

RAD140 has also shown robust anabolic effects in animal models. In castrated immature rats, RAD140 stimulated the levator ani muscle, a proxy for anabolic activity, starting at a dose of 0.03 mg/kg[5]. Studies in young, healthy rats have also shown the potential of RAD140 to induce muscle hypertrophy[6][7]. Furthermore, in a study combining RAD140 with functional overload, a model for resistance training, there was a marked increase in muscle weight in the RAD140-treated groups[6][8].

Tissue Selectivity: Anabolic vs. Androgenic Effects

A critical performance indicator for SARMs is their anabolic-to-androgenic ratio, which quantifies the desired muscle-building effects against the undesired androgenic side effects on tissues like the prostate and seminal vesicles.

LGD-4033 has demonstrated a high degree of tissue selectivity. In preclinical rat models, it exhibited potent muscle activity with weaker partial agonist activity on the prostate[4]. This selectivity is a key characteristic that has propelled its clinical development[3][4].

RAD140 has also been shown to have a favorable tissue-selective profile. In castrated rats, RAD140 demonstrated significant stimulation of the levator ani muscle with minimal effects on the prostate at anabolic doses[5]. For instance, at a dose of 0.3 mg/kg, RAD140 showed muscle efficacy comparable to testosterone propionate at 0.5 mg/kg, while a much higher dose of 30 mg/kg of RAD140 was needed to produce a similar effect on the prostate[5]. In gonadectomized adult male rats, RAD140 exhibited androgenic effects in muscle and brain but largely spared the prostate and seminal vesicles[9][10][11].

Quantitative Data Comparison

The following tables summarize the quantitative data from key in vivo studies on RAD140 and LGD-4033. It is important to note that direct comparisons should be made with caution, as the



experimental protocols, animal models, and dosing regimens may differ between studies.

Table 1: Anabolic and Androgenic Effects of RAD140 in Castrated Immature Rats

Dose of RAD140 (mg/kg, oral)	Change in Levator Ani Muscle Weight (as % of control)	Change in Prostate Weight (as % of control)
0.03	Statistically significant increase	No significant change
0.3	Efficacy equivalent to sham- operated animal	Minimal increase
30	-	Efficacy approaching that of 0.5 mg/kg Testosterone Propionate

Data synthesized from Miller et al., 2010.[5]

Table 2: Effects of LGD-4033 on Lean Body Mass in Healthy Young Men (21-day study)

Dose of LGD-4033 (mg/day, oral)	Mean Change in Lean Body Mass (kg)	
Placebo	Not specified as statistically significant	
0.1	Not specified as statistically significant	
0.3	Not specified as statistically significant	
1.0	+1.21 (statistically significant)	

Data from Basaria et al., 2013.[1][3]

Table 3: Tissue-Specific Effects of RAD140 in Gonadectomized Adult Male Rats (14-day study)



Treatment	Levator Ani Muscle Weight	Prostate Weight	Seminal Vesicle Weight
GDX + Vehicle	Significantly reduced	Significantly reduced	Significantly reduced
GDX + RAD140 (1 mg/kg/day, oral)	Significantly increased (similar to sham)	Non-significant increase (significantly lower than sham)	Non-significant increase (significantly lower than sham)
GDX + Testosterone	Restored to sham levels	Restored to sham levels	Restored to sham levels

Data synthesized from Jayaraman et al., 2014.[9][10][11]

Experimental Protocols RAD140 In Vivo Efficacy Study (Castrated Rat Model)

- Animal Model: Immature male Sprague-Dawley rats, castrated to create an androgen-naive baseline[5].
- Treatment Groups:
 - Vehicle control (0.5% methylcellulose)
 - RAD140 administered orally at varying doses (e.g., 0.03, 0.1, 0.3, 1, 3, 10, 30 mg/kg)[5]
 - Testosterone propionate (TP) administered subcutaneously (e.g., 1 mg/kg) as a positive control[5].
 - Sham-operated (non-castrated) control[5].
- Dosing Regimen: Daily administration for a specified period (e.g., 14 days)[5].
- Endpoint Measures: At the end of the treatment period, animals are euthanized, and the levator ani bulbocavernosus muscle and prostate are dissected and weighed to assess anabolic and androgenic activity, respectively[5].

LGD-4033 Phase 1 Clinical Trial



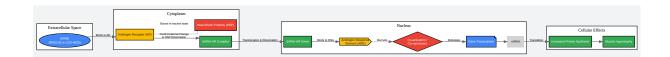
- Study Design: Randomized, double-blind, placebo-controlled, ascending-dose study[1][2].
- Participants: Healthy young men (ages 21-50)[2].
- Intervention: Participants were randomized to receive a placebo or LGD-4033 at doses of 0.1, 0.3, or 1.0 mg administered orally once daily for 21 days[2].
- Outcome Measures:
 - Primary: Safety and tolerability.
 - Secondary: Pharmacokinetics, lean body mass (measured by dual-energy X-ray absorptiometry - DEXA), muscle strength, and hormone levels[1][2].

Signaling Pathways and Mechanisms of Action

SARMs exert their effects by binding to the androgen receptor (AR). The tissue selectivity is believed to be a result of the unique conformational change induced in the AR upon ligand binding, which in turn leads to differential recruitment of co-activator and co-repressor proteins in various tissues[12][13]. This tissue-specific gene regulation is the basis for the desired anabolic effects in muscle and bone with reduced androgenic effects in tissues like the prostate.

Both RAD140 and LGD-4033 are agonists of the androgen receptor[14][15]. The downstream signaling of RAD140 has been shown to involve the MAPK/ERK pathway, which is crucial for its neuroprotective effects[9][10]. While the precise downstream signaling pathways for the anabolic effects of both compounds are still under investigation, they are generally understood to activate the canonical androgen receptor signaling cascade that promotes protein synthesis and muscle growth[12][14].

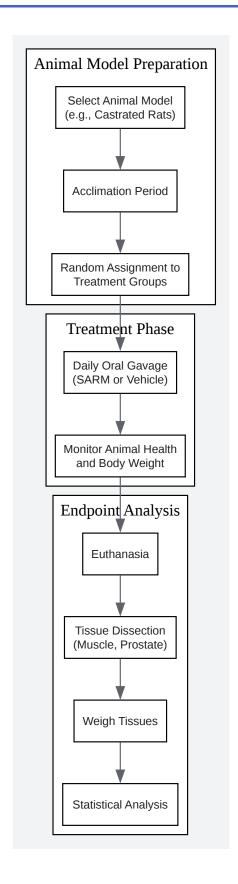




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Caption: Generalized signaling pathway of SARMs like RAD140 and LGD-4033.





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Caption: Typical experimental workflow for in vivo SARM studies in animal models.



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